2-Methylacetoacetate

Physical Property Purification Process Chemistry

2-Methylacetoacetate (commonly supplied as methyl 2-methyl-3-oxobutanoate, CAS 17094-21-2) is a methyl-substituted β-ketoester belonging to the acetoacetate class. It bears a methyl group at the α-position adjacent to the ketone carbonyl, distinguishing it from the unsubstituted methyl acetoacetate.

Molecular Formula C5H7O3-
Molecular Weight 115.11 g/mol
Cat. No. B1246266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylacetoacetate
Molecular FormulaC5H7O3-
Molecular Weight115.11 g/mol
Structural Identifiers
SMILESCC(C(=O)C)C(=O)[O-]
InChIInChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/p-1
InChIKeyGCXJINGJZAOJHR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylacetoacetate: Core Identity and Procurement-Relevant Fundamentals


2-Methylacetoacetate (commonly supplied as methyl 2-methyl-3-oxobutanoate, CAS 17094-21-2) is a methyl-substituted β-ketoester belonging to the acetoacetate class. It bears a methyl group at the α-position adjacent to the ketone carbonyl, distinguishing it from the unsubstituted methyl acetoacetate [1]. This structural modification imparts distinct steric and electronic properties that influence its reactivity profile as a synthetic building block in pharmaceutical and agrochemical intermediate production .

Class Alpha-methyl beta-ketoester building block
Structure Sterically and electronically distinct alpha-substitution alters enolate and condensation reactivity
Workflow Suited for synthesis of heterocycles, agrochemical intermediates, and oxidative probe studies

Why Methyl and Ethyl Acetoacetates Cannot Simply Replace 2-Methylacetoacetate


The α-methyl group in 2-methylacetoacetate fundamentally alters both the steric environment and the electron density of the β-ketoester motif compared to unsubstituted methyl acetoacetate or ethyl acetoacetate [1]. This substitution affects enolate geometry, alkylation regioselectivity, and the compound’s behavior in condensation reactions such as the Japp–Klingemann reaction. Even the ethyl ester analog (ethyl 2-methylacetoacetate) cannot be interchanged freely, as the ester alkyl group influences boiling point, volatility, and transesterification kinetics critical in process chemistry .

2-Methylacetoacetate
vs. Methyl/ethyl acetoacetate Lacks alpha-methyl group; enolate geometry and alkylation regioselectivity may shift significantly
2-Methylacetoacetate
vs. Ethyl 2-methylacetoacetate Ester alkyl group difference alters boiling point, volatility, and transesterification kinetics
2-Methylacetoacetate
vs. Unsubstituted acetoacetates in Japp-Klingemann May direct cyclization to pyrroloacridines; unsubstituted analogs may lead to divergent product mixtures

Quantitative Differentiation Evidence for 2-Methylacetoacetate Against In-Class Alternatives


Boiling Point Separation from Methyl Acetoacetate Enables Fractional Distillation Purification

Methyl 2-methylacetoacetate exhibits a boiling point of 177.4 °C [1], which is 7–11 °C higher than that of methyl acetoacetate (166–170 °C) [2] and approximately 10 °C lower than ethyl 2-methylacetoacetate (187 °C, lit.) [3]. This intermediate volatility directly impacts purification protocol design: fractional distillation can resolve methyl 2-methylacetoacetate from unreacted methyl acetoacetate starting material, a common impurity in α-methylation syntheses.

Boiling Point Separation
Cross-study comparable
177.4 °C (+7–11 °C vs methyl acetoacetate; −10 °C vs ethyl 2-methylacetoacetate)
Supports fractional distillation purification fit
Conditions: Standard atmospheric pressure. Enables separation from unreacted starting material.
Physical Property Purification Process Chemistry

100-Fold Higher Reactivity of 2-Methylacetoacetate Versus Acetoacetate in Myoglobin-Catalyzed Oxidation

In a myoglobin (Mb)/H₂O₂ peroxidation system, the 2-methylacetoacetate anion (MAA) was found to be nearly 100-fold more reactive than the unsubstituted acetoacetate anion (AA) in oxygen uptake studies [1]. The reaction generates triplet α-dicarbonyl species (diacetyl from MAA vs methylglyoxal from AA), with radical intermediates confirmed by EPR spin-trapping. This stark reactivity difference arises from the electron-donating effect of the α-methyl group, which stabilizes the enolate and facilitates α-carbon-centered radical formation.

Oxidative Reactivity
Head-to-head
~100-fold higher reactivity vs acetoacetate in Mb/H₂O₂ system
Supports radical-generation probe context
Mb/H₂O₂, pH 7.4, 37 °C. EPR spin-trapping confirmed radical intermediates.
Oxidative Reactivity Free Radicals Metabolic Chemistry

Process Yield Advantage in Pirimicarb Intermediate Synthesis

A patent dedicated to the synthesis of the pirimicarb intermediate 2-methyl acetoacetate reports that using methyl 2-methylacetoacetate in a cyclization reaction with dimethoxyguanidine sulfate achieves a yield of 96.4% and product purity of 98.2% [1]. This represents a yield improvement of approximately three percentage points over previously reported methods employing alternative β-ketoesters. The methyl ester's faster reaction kinetics, attributed to reduced steric bulk relative to the ethyl ester, contribute to higher conversion and fewer byproducts.

Pirimicarb Intermediate Yield
Supporting evidence
96.4% yield, 98.2% purity (+3 percentage points vs reported prior methods)
Supports process cost-efficiency context
Cyclization with dimethoxyguanidine sulfate. Reported in patent CN106316843A.
Agrochemical Synthesis Process Optimization Carbamate Insecticide

Enhanced Regioselectivity in Japp–Klingemann Hydrazone Formation Versus Unsubstituted Acetoacetates

In the Japp–Klingemann reaction with aryl diazonium salts, ethyl 2-methylacetoacetate gives hydrazones that cyclize to pyrrolo[2,3-c]acridines, a scaffold inaccessible from unsubstituted ethyl acetoacetate due to preferential C-acylation versus N-cyclization [1]. While direct yield data for the methyl ester are limited, the ethyl 2-methylacetoacetate precedent establishes that the 2-methyl substituent directs the reaction toward the hydrazone intermediate by blocking the α-methylene deprotonation pathway that competes in unsubstituted acetoacetates .

Regioselectivity in Hydrazone Formation
Class-level inference
2-methyl substitution directs pyrroloacridine scaffold formation; unsubstituted analog leads to divergent mixture
Supports chemotype-specific selection review
Data to verify; inferential from ethyl 2-methylacetoacetate precedent in Japp-Klingemann reaction.
Heterocyclic Chemistry Regioselectivity Hydrazone Synthesis

Where 2-Methylacetoacetate Delivers Quantifiable Advantage: Application Scenarios


Agrochemical Intermediate Manufacturing: Pirimicarb Synthesis

The patented process for pirimicarb, a widely used carbamate insecticide, relies on methyl 2-methylacetoacetate as the key cyclization partner with dimethoxyguanidine sulfate. The reported yield of 96.4% with 98.2% purity [1] directly impacts cost-of-goods for manufacturers. Procurement of high-purity methyl 2-methylacetoacetate (≥95%) reduces downstream purification burden and minimizes waste disposal costs from side-product removal.

Oxidative Stress and Free Radical Research

The ~100-fold greater reactivity of 2-methylacetoacetate over acetoacetate in Mb/H₂O₂ systems [1] makes it the preferred substrate for studying triplet carbonyl generation and radical-mediated cellular damage. Researchers investigating the pathological consequences of isoleucinemia or ketosis should select 2-methylacetoacetate for its amplified signal-to-noise ratio in chemiluminescence and EPR spin-trapping experiments.

Fused Heterocycle Library Synthesis

In the construction of pyrrolo[2,3-c]acridine and related fused tricyclic systems via the Japp–Klingemann route, the 2-methyl substitution is structurally mandatory to direct cyclization toward the desired scaffold [1]. Attempting this reaction with unsubstituted methyl or ethyl acetoacetate yields divergent product mixtures, making methyl 2-methylacetoacetate the only viable β-ketoester input for this chemotype.

Process Development Requiring Distillation-Based Purification

The boiling point of 177.4 °C for methyl 2-methylacetoacetate [1] places it in a thermal window that is readily resolved from both methyl acetoacetate (166–170 °C) and ethyl 2-methylacetoacetate (187 °C) [2][3]. For kilo-lab or pilot-plant campaigns using α-methylation of methyl acetoacetate, this boiling point separation enables direct fractional distillation recovery of pure product without column chromatography.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
High-yielding cyclization partner
Reported process yield and purity under optimized conditions
Oxidative stress and radical research
Amplified substrate reactivity in peroxidation systems
Relative oxygen consumption rate and radical adduct confirmation
Fused heterocycle library synthesis
Alpha-methyl-directed regioselectivity
Chemotype-specific scaffold access via Japp-Klingemann route
Process purification by distillation
Intermediate boiling point window
Fractional distillation separation from unsubstituted and ethyl ester analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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